Cas no 89353-42-4 (3-(1H-Pyrrol-1-yl)aniline)

3-(1H-Pyrrol-1-yl)aniline is a versatile aromatic amine derivative featuring a pyrrole substituent at the meta position of the aniline ring. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual functional groups, which enable its use as a building block for heterocyclic compounds, ligands, and bioactive molecules. The electron-rich pyrrole moiety enhances reactivity in electrophilic substitution reactions, while the aniline group facilitates further derivatization, such as diazotization or condensation. Its stable structure and compatibility with various reaction conditions make it a useful intermediate in the development of dyes, agrochemicals, and medicinal agents. Proper handling under inert conditions is recommended to preserve its integrity.
3-(1H-Pyrrol-1-yl)aniline structure
3-(1H-Pyrrol-1-yl)aniline structure
Product Name:3-(1H-Pyrrol-1-yl)aniline
CAS No:89353-42-4
MF:C10H10N2
MW:158.199801921844
MDL:MFCD03407309
CID:61256
PubChem ID:2760546
Update Time:2025-06-07

3-(1H-Pyrrol-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-Pyrrol-1-yl)aniline
    • 3-pyrrol-1-ylaniline
    • 3-PYRROL-1-YL-ANILINE
    • 3-Pyrrol-1-yl-phenylamine
    • 1-(3-aminophenyl)-1H-pyrrole
    • 1-(3-aminophenyl)pyrrole
    • 3-(1-pyrrolyl)aniline
    • 3-(pyrrol-1-yl)aniline
    • 3-pyrrolylphenylamine
    • 3-(1H-Pyrrol-1-yl)benzenamine (ACI)
    • PJGDCPOPSNUYHC-UHFFFAOYSA-N
    • J-510433
    • 3-(1H-pyrrol-1-yl)aniline, AldrichCPR
    • SCHEMBL632230
    • F11186
    • DTXSID70375217
    • CHEMBL1328721
    • BBL009667
    • AKOS000101307
    • SB62205
    • CS-0245680
    • 89353-42-4
    • MLS000718576
    • Z111423526
    • FG-0417
    • SDCCGMLS-0066035.P001
    • SMR000290843
    • HMS2668A18
    • 3-(1H-pyrrol-1-yl) aniline
    • EN300-30908
    • DB-008236
    • HMS1697E17
    • STK796797
    • F5608-0074
    • MFCD03407309
    • MDL: MFCD03407309
    • Inchi: 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2
    • InChI Key: PJGDCPOPSNUYHC-UHFFFAOYSA-N
    • SMILES: NC1C=C(N2C=CC=C2)C=CC=1

Computed Properties

  • Exact Mass: 158.08400
  • Monoisotopic Mass: 158.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 31Ų

Experimental Properties

  • Melting Point: 43-44 ºC
  • PSA: 30.95000
  • LogP: 2.64070

3-(1H-Pyrrol-1-yl)aniline Security Information

3-(1H-Pyrrol-1-yl)aniline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(1H-Pyrrol-1-yl)aniline Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Water ;  2 h, reflux
Reference
Copper-catalyzed Clauson-Kass pyrroles synthesis in aqueous media
Deng, Hong-Juan; Fang, Yu-Jing; Chen, Gao-Wei; Liu, Miao-Chang; Wu, Hua-Yue; et al, Applied Organometallic Chemistry, 2012, 26(4), 164-167

Production Method 2

Reaction Conditions
1.1 Catalysts: Stannous chloride Solvents: Water ;  30 min, rt → 55 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, 0 °C
Reference
SnCl2 catalyzed direct synthesis of pyrroles under aqueous conditions
Tejeswararao, D.; Srikanth, B., Asian Journal of Chemistry, 2020, 32(4), 795-802

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Copper (mol. sieve supported) Solvents: 1H-Pyrrole ;  4 h, 115 °C
Reference
An efficient heterogeneous catalytic method for the N-arylation of pyrrole and other N-heterocycles
Nemeth, Janos; Debreczeni, Nora; Gresits, Ivan; Balint, Maria; Hell, Zoltan, Catalysis Letters, 2015, 145(5), 1113-1119

Production Method 4

Reaction Conditions
1.1 Catalysts: Acetic acid ;  1 h, reflux
Reference
Synthesis of heteroaromatic derivatives with nitrogen atoms: tripyrrolyl pyrimidine and tripyrrolyl[1,3,5]triazine
Lee, D. H.; Lee, S. G.; Jung, D. I.; Hahn, J. T., Asian Journal of Chemistry, 2013, 25(1), 501-504

Production Method 5

Reaction Conditions
1.1 Catalysts: Diiodo[1,1′-oxybis[ethane]]magnesium Solvents: Acetonitrile ;  10 h, 80 °C
Reference
Unique chemoselective Clauson-Kass reaction of substituted aniline catalyzed by MgI2 etherate
Zhang, Xingxian; Shi, Junchen, Tetrahedron, 2011, 67(5), 898-903

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium methoxide Catalysts: 2-Oxazolidinone ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  30 min, rt
1.2 Solvents: Dimethyl sulfoxide ;  10 h, 80 °C
Reference
Oxazolidin-2-one as efficient ligand for the copper-catalyzed N-arylation of pyrrole, imidazole and indole
Ma, Hengchang; Wu, Shang; Sun, Qiangsheng; Lei, Ziqiang, Letters in Organic Chemistry, 2010, 7(3), 212-218

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium methoxide Catalysts: N-Hydroxysuccinimide ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  0.5 h, rt
1.2 Solvents: Dimethyl sulfoxide ;  12 h, 90 °C
Reference
N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and Indole
Ma, Heng-Chang; Jiang, Xuan-Zhen, Journal of Organic Chemistry, 2007, 72(23), 8943-8946

Production Method 8

Reaction Conditions
Reference
Research on antibacterial and antifungal agents. II. Synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, a novel highly active, broad-spectrum antibacterial agent related to piromidic acid
Corelli, F.; Massa, S.; Stefancich, G.; Artico, M.; Panico, S.; et al, Farmaco, 1984, 39(2), 95-109

3-(1H-Pyrrol-1-yl)aniline Raw materials

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Amadis Chemical Company Limited
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(CAS:89353-42-4)3-(1H-Pyrrol-1-yl)aniline
Order Number:A843137
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:58
Price ($):184.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:89353-42-4)3-(1H-Pyrrol-1-yl)aniline
A843137
Purity:99%
Quantity:5g
Price ($):184.0
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